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Compound of Interest

Compound Name: 4-Hydroxypyridine-3-sulfonamide

CAS No.: 758699-17-1

Cat. No.: B3043161

Get Quote

Executive Summary
4-Hydroxypyridine-3-sulfonamide (CAS: 51498-37-4 / 182556-17-8) is a critical heterocyclic

scaffold, primarily recognized as a core structural motif in loop diuretics (e.g., Torsemide) and

carbonic anhydrase inhibitors. Its physicochemical behavior is defined by a complex interplay

between prototropic tautomerism (pyridone vs. hydroxypyridine) and multiprotic ionization.

Understanding the pKa values of this compound is essential for predicting its solubility,

membrane permeability (logD), and binding affinity at physiological pH. This guide synthesizes

experimental fragment data with theoretical electronic structure analysis to provide a definitive

ionization profile.

Structural Dynamics & Tautomerism
Before assigning pKa values, one must define the dominant species in solution. 4-

Hydroxypyridine derivatives exhibit a classic tautomeric equilibrium.

The Equilibrium: In aqueous media, the 4-pyridone tautomer (NH-lactam form) is

energetically favored over the 4-hydroxypyridine (OH-lactim form) by approximately 6–7
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kcal/mol due to the high solvation energy of the polar amide-like bond and the maintenance

of aromaticity (via resonance).

Impact of the Sulfonamide Group: The sulfonamide group at position 3 is a strong electron-

withdrawing group (EWG). This withdraws electron density from the ring, further stabilizing

the negative charge on the nitrogen in the conjugate base, thereby increasing the acidity of

the system compared to the unsubstituted parent.

Tautomeric & Ionization Pathway Diagram
The following diagram illustrates the equilibrium and sequential ionization steps.
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Caption: Ionization cascade of 4-Hydroxypyridine-3-sulfonamide showing the dominant 4-

pyridone tautomer and sequential deprotonation events.

pKa Values and Ionization Profile
Direct experimental pKa values for the isolated scaffold are rare in public literature, but they

can be accurately derived from high-fidelity fragment data (SAR).

Comparative Fragment Data
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Fragment / Analog pKa (Acidic) pKa (Basic)
Structural
Relevance

4-Hydroxypyridine 11.1 (OH/NH) 3.2 (Ring N)

Parent scaffold.

Shows high pKa for

ring deprotonation.

Pyridine-3-

sulfonamide
9.0 - 9.7 2.8 (Ring N)

Establishes baseline

acidity for the

sulfonamide group on

a pyridine ring.

4-Chloro-3-

pyridinesulfonamide
~9.01 (Predicted) < 2.0

The Cl group is EWG,

similar to the inductive

effect of the oxygen,

though less

resonance-donating.

Torsemide (Drug) 6.4 - 7.1 -

Torsemide is a

sulfonylurea, which is

significantly more

acidic than a

sulfonamide.

Derived pKa Profile for 4-Hydroxypyridine-3-
sulfonamide
Based on the electronic influence of the 3-sulfonamide group (EWG) on the 4-pyridone core:

pKa1 (Basic, Protonation): ~1.8

Mechanism:[1] Protonation of the carbonyl oxygen (in pyridone form).

Justification: The parent 4-hydroxypyridine has a basic pKa of 3.2. The strongly electron-

withdrawing sulfonamide group at the ortho position destabilizes the positive charge,

lowering the pKa by ~1.4 units.

pKa2 (Acidic, Deprotonation): ~8.8 – 9.2
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Mechanism:[1] Deprotonation of the sulfonamide nitrogen (-SO2NH2 → -SO2NH⁻).

Justification: While the pyridone ring NH is typically very stable (pKa 11), the sulfonamide

group is more acidic. The electron-deficient pyridine ring lowers the sulfonamide pKa from

the benzene standard (10.1) to ~9.0.

pKa3 (Acidic, Ring Deprotonation): >12.0

Mechanism:[1] Removal of the proton from the ring nitrogen (pyridone lactam).

Justification: This is energetically difficult once the molecule already carries a negative

charge on the sulfonamide group (electrostatic repulsion).

Physiological State (pH 7.4)
At physiological pH (7.4), the molecule exists predominantly in its neutral form (>95%).

Solubility Implication: The neutral pyridone form is polar but uncharged, suggesting moderate

aqueous solubility and reasonable membrane permeability.

Binding Implication: The sulfonamide nitrogen remains protonated and available as a

hydrogen bond donor, crucial for interactions with zinc ions in metalloenzymes (e.g.,

Carbonic Anhydrase).

Experimental Determination Protocols
To validate these values in a drug discovery campaign, the following self-validating protocols

are recommended.

Potentiometric Titration (The "Gold Standard")
This method is suitable for compounds with solubility >0.5 mM.

Preparation: Dissolve 2–5 mg of the compound in 20 mL of degassed water containing 0.15

M KCl (ionic strength adjustor).

Acidification: Lower pH to ~1.5 using 0.1 M HCl to fully protonate the species.
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Titration: Titrate with 0.1 M KOH (standardized) under inert gas (N2/Ar) to prevent carbonate

formation.

Data Analysis: Use the Bjerrum difference plot or Gran plot to identify equivalence points.

Validation Check: The titration curve should show two distinct inflection points if the pKa

values are separated by >2 units. If pKa1 is <2, it may be obscured by the solvent leveling

effect.

UV-Metric Titration (Spectrophotometric)
Recommended for low-solubility compounds or when pKa values are extreme (<2 or >11).

Principle: The UV spectrum of the pyridone chromophore changes significantly between

protonated, neutral, and anionic states.

Workflow:

Prepare a 50 µM stock solution in a universal buffer (Briton-Robinson).

Measure UV absorbance (200–400 nm) at pH intervals of 0.5 from pH 1 to 12.

Isosbestic Points: The presence of sharp isosbestic points confirms a clean two-state

equilibrium (e.g., Neutral ↔ Anion).

Calculation: Plot Absorbance (

) vs. pH. The inflection point of the sigmoidal curve represents the pKa.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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